molecular formula C6H7NS B145775 4-Methyl-5-vinylthiazole CAS No. 1759-28-0

4-Methyl-5-vinylthiazole

Cat. No.: B145775
CAS No.: 1759-28-0
M. Wt: 125.19 g/mol
InChI Key: QUAMMXIRDIIGDJ-UHFFFAOYSA-N
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Description

4-Methyl-5-vinylthiazole is a nitrogen and sulfur-containing heterocyclic compound. It is known for its presence in various natural sources such as garlic, pork, and mature whiskey. Additionally, it is a significant volatile compound in the floral scent of certain species within the Annonaceae and Araceae families, where it plays a crucial role in attracting scarab beetle pollinators .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-5-vinylthiazole are the olfactory receptors of scarab beetle pollinators . These beetles are attracted to the scent of this compound, which plays a crucial role in the reproductive success of several Neotropical plant taxa .

Mode of Action

This compound interacts with the olfactory receptors of the scarab beetles, triggering a behavioral response that attracts them to the source of the scent . This interaction results in the beetles being drawn to the flowers that emit this compound, facilitating pollination .

Biochemical Pathways

The origin of this compound in plants might be associated with the metabolism of thiamine (vitamin B1) . The presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .

Pharmacokinetics

As such, it’s likely to have high bioavailability in the environment where it can easily be detected by the olfactory receptors of the scarab beetles .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve eliciting a behavioral response in scarab beetles . By attracting these beetles, the compound indirectly facilitates the pollination of the plants that produce it .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is released by night-blooming flowers that are thermogenic, releasing intense fragrances synchronized to pollinator activity . The amount of this compound emitted can be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-vinylthiazole participates in biochemical reactions primarily due to its heterocyclic structure, which allows it to interact with various enzymes and proteins. It has been identified as a key component in the metabolism of thiamine (vitamin B1), suggesting its involvement in thiamine-related biochemical pathways

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells can lead to changes in the expression of certain genes, which in turn affects cellular functions. Additionally, its impact on cellular metabolism can alter the metabolic flux and levels of metabolites within the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be safe and effective, while higher doses can lead to toxic or adverse effects. For example, in feed additives, the maximum safe use level for this compound is 0.5 mg/kg for certain animal species .

Metabolic Pathways

This compound is involved in metabolic pathways related to thiamine metabolism. It interacts with enzymes and cofactors associated with these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The exact transport mechanisms and distribution patterns are still being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-vinylthiazole can be synthesized through various methods. One common approach involves the reaction of 4-methylthiazole with acetylene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound, which is sensitive to light and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-vinylthiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

4-Methyl-5-vinylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methyl-5-vinylthiazole is unique due to its dual presence of nitrogen and sulfur in its heterocyclic structure. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-ethenyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAMMXIRDIIGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061952
Record name 4-Methyl-5-vinylthiazole
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Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; nutty, cocoa-like odour
Record name 4-Methyl-5-vinylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031858
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Methyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 4-Methyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.091-1.095
Record name 4-Methyl-5-vinylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1759-28-0
Record name 4-Methyl-5-vinylthiazole
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Record name 4-Methyl-5-vinylthiazole
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Record name Thiazole, 5-ethenyl-4-methyl-
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Record name 4-Methyl-5-vinylthiazole
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Record name 4-methyl-5-vinylthiazole
Source European Chemicals Agency (ECHA)
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Record name 4-METHYL-5-VINYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Methyl-5-vinylthiazole
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Melting Point

-15 °C
Record name 4-Methyl-5-vinylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the unique interactions of 4-methyl-5-vinylthiazole with other molecules?

A1: this compound possesses a thiazole ring, a heterocyclic aromatic structure capable of various interactions. In chromatographic applications, the thiazole ring acts as an electron donor and forms donor-acceptor complexes with acceptor solutes. [, ] Additionally, the nitrogen atom within the thiazole ring can accept a proton, allowing for hydrogen bonding with other molecules, such as explosives. [] This characteristic differentiates it from conventional stationary phases like RP-8 and RP-18.

Q2: How does the structure of this compound influence its properties?

A2: The π-electron conjugation extending from the thiazole ring through the vinyl group significantly impacts the methyl group's internal rotation barrier. [] This results in a relatively low barrier, suggesting that electrostatic effects stemming from the extended π-conjugated system play a crucial role.

Q3: How does this compound contribute to the aroma profile of certain plants?

A3: this compound, alongside other volatile compounds like limonene and myrcene, contributes to the characteristic aroma of the trifoliate orange (Poncirus trifoliata) peel. [] This unique sulfur- and nitrogen-containing compound was identified for the first time as a contributing factor to citrus aroma.

Q4: What are the potential applications of this compound in material science?

A4: this compound can be copolymerized with sulfur to form poly(S-MVT), a material with potential applications in lithium-sulfur batteries. [] The copolymer exhibits improved electronic properties compared to elemental sulfur, attributed to the protonated thiazole nitrogen atoms and meso/macroporous structure. This modification enhances battery performance, including cycling stability and rate capability.

Q5: What is the role of this compound in thiamin biosynthesis?

A5: While this compound is not a direct precursor in thiamin biosynthesis, its structural similarity to the thiazole precursor (cThz-P) is notable. Research suggests that the tropical arum lily, Caladium bicolor, utilizes a massively expressed THI4 enzyme to produce this compound de novo, independent of thiamin metabolism. [] This finding highlights the compound's significance in plant metabolic pathways and potential for exploring alternative thiamin biosynthesis routes.

Q6: How does this compound behave in chromatographic separation techniques?

A6: Poly(this compound) has proven effective as a stationary phase in separating fullerene compounds C60 and C70 in high-performance liquid chromatography (HPLC) under normal phase conditions. [] Compared to the commercial Diol-Phase, this stationary phase offers superior separation efficiency.

Q7: What are the safety considerations regarding the use of this compound as a feed additive?

A7: The European Food Safety Authority (EFSA) has assessed the safety of this compound as a sensory additive in animal feed. [] While generally safe for various species at specific concentrations, it is considered a skin, eye, and respiratory irritant and a potential dermal and respiratory sensitizer. Handling precautions are necessary to minimize risks.

Q8: What are the limitations of using this compound in polymerization reactions?

A8: In the reversible addition-fragmentation chain transfer (RAFT) polymerization of isoprene, this compound can act as a weak base. [] While not detrimental to the polymerization process, its presence can lead to a significant increase in isoprene conversion, requiring careful control of reaction conditions for optimal results.

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